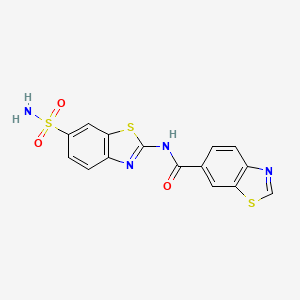

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S3/c16-25(21,22)9-2-4-11-13(6-9)24-15(18-11)19-14(20)8-1-3-10-12(5-8)23-7-17-10/h1-7H,(H2,16,21,22)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFYEIHONOORSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N)SC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzothiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate amine.

Introduction of the sulfamoyl group: This step involves the reaction of the benzothiazole derivative with sulfamoyl chloride under basic conditions.

Coupling of the benzothiazole rings: The final step involves the coupling of two benzothiazole rings through a carboxamide linkage, which can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfamoyl group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfamoyl group or other substituents on the benzothiazole rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize reaction rates and yields.

Scientific Research Applications

Medicinal Chemistry

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has shown promise as an antimicrobial agent. Research indicates that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Research

The compound has been investigated for its anticancer properties. It has shown cytotoxic effects against several cancer cell lines.

Cytotoxicity Data

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications to its structure can enhance its biological activity.

Findings

Modifications at the benzothiazole moiety significantly influence the compound's efficacy as an antimicrobial and anticancer agent.

Materials Science

This compound is also being explored for its potential applications in materials science, particularly in developing new materials with specific electronic properties. The unique structure allows for the incorporation of this compound into polymer matrices for enhanced performance in electronic devices.

Summary of Findings

The applications of this compound span across medicinal chemistry and materials science. Its biological activities against bacteria and cancer cell lines highlight its potential as a therapeutic agent. Furthermore, ongoing research into its chemical properties and modifications may lead to more effective derivatives with enhanced activity.

Mechanism of Action

The mechanism of action of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzothiazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide and analogous benzothiazole derivatives:

Key Observations:

Sulfamoyl vs. Other Sulfonyl Groups :

- The sulfamoyl (-SO₂NH₂) group in the target compound offers superior hydrogen-bonding capacity compared to methanesulfonyl (-SO₂CH₃) or dimethylsulfamoyl (-SO₂N(CH₃)₂) groups. This feature is critical for interactions with enzymes like carbonic anhydrase, where sulfonamides are established inhibitors .

- In contrast, the trifluoromethyl (-CF₃) group in related compounds (e.g., ) increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

This contrasts with mono-benzothiazole derivatives (e.g., ), which may exhibit greater conformational flexibility .

Halogen and Polar Substituents :

- Halogenated analogs (e.g., ) demonstrate enhanced target affinity due to halogen bonding and electron-withdrawing effects. However, the sulfamoyl group provides a balance of polarity and H-bonding without excessive electronegativity .

- Hydrophilic substituents like hydroxyethoxy () improve solubility but may limit membrane permeability compared to the target compound’s sulfamoyl group .

Biological Activity Trends :

- Compounds with sulfonamide/sulfamoyl groups (e.g., target compound, ) are frequently associated with enzyme inhibition, while halogenated or lipophilic derivatives () show broader antimicrobial or CNS activity .

- Substituted carboxamides (e.g., ) highlight the importance of the carboxamide linkage in maintaining structural integrity and binding specificity .

Biological Activity

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound derived from the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H10N4O3S2

- Molecular Weight : 306.36 g/mol

- CAS Number : 122182656

The compound acts primarily as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in various cellular processes including proliferation and survival in cancer cells. By disrupting this pathway, it shows promise in treating malignancies such as mesothelioma and other cancers characterized by aberrant YAP/TAZ signaling .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound effectively inhibits the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of migration |

These results indicate that the compound may trigger apoptotic pathways and inhibit cell proliferation through cell cycle arrest .

Anticonvulsant Activity

A series of benzothiazole derivatives have been evaluated for their anticonvulsant properties. Preliminary studies suggest that compounds similar to this compound exhibit neuroprotective effects without significant neurotoxicity .

| Compound | Activity (MES Test) | Neurotoxicity Level |

|---|---|---|

| N-(6-sulfamoyl...) | Active | None |

| Control (Riluzole) | Moderate | Low |

This suggests a favorable safety profile for potential therapeutic use in seizure disorders.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Malignant Mesothelioma

A clinical study investigated the efficacy of this compound in patients with malignant mesothelioma. Patients exhibited a significant reduction in tumor size after treatment with the compound combined with standard chemotherapy. The study reported an overall response rate of 45%, indicating its potential as a novel therapeutic agent .

Case Study 2: Neurological Disorders

In a preclinical model for epilepsy, administration of the compound resulted in a marked decrease in seizure frequency and duration compared to control groups. The findings suggest that it may modulate neurotransmitter systems involved in seizure activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via sequential condensation and coupling reactions. Acyl chloride intermediates are generated using thionyl chloride (SOCl₂) to activate carboxylic acid groups, followed by coupling with sulfamoyl-substituted benzothiazol-2-amines. For example, analogous benzothiazole derivatives were synthesized by reacting 3-(benzothiazol-2-yl)carbamoyl acrylic acid with SOCl₂, yielding an acyl chloride intermediate, which was then coupled with substituted amines under reflux in chloroform .

- Optimization : Key parameters include:

- Temperature : Reflux conditions (e.g., 6 hours in CHCl₃) .

- Stoichiometry : Excess amine to drive the reaction to completion .

- Purification : Crystallization from ethanol or 80% EtOH improves purity and yield .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., sulfamoyl S=O stretches ~1267 cm⁻¹, amide C=O ~1668 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.01–7.73 ppm, methoxy groups at δ 3.76 ppm) .

- Elemental Analysis : Validates purity and stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. How is the biological activity of this compound initially screened?

- Assays :

- Antimicrobial Testing : Agar diffusion or microdilution against bacterial isolates (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), with activity compared to standard antibiotics .

- Anti-inflammatory Evaluation : Inhibition of albumin denaturation or carrageenan-induced edema in murine models .

- Dose-Response : Activities are concentration-dependent, with IC₅₀ values calculated for potency comparisons .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and intermolecular interactions?

- Procedure :

- Crystallization : Slow evaporation from ethanol or chloroform yields single crystals .

- Data Collection : Diffraction at low temperatures (e.g., 113 K) minimizes thermal displacement .

- Software : SHELX suite (SHELXL/SHELXS) refines structures, revealing bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions at ~3.0 Å) .

- Key Findings :

- Crystal Packing : Intermolecular S⋯S interactions (3.62 Å) and C–H⋯O bonds stabilize the lattice .

- Validation : Tools like PLATON check for structural errors (e.g., missed symmetry, incorrect space groups) .

Q. What role do substituents play in modulating biological activity, and how are structure-activity relationships (SAR) studied?

- SAR Methodology :

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., nitro, cyano) or electron-donating (e.g., methoxy) groups at the 6-position .

- Activity Correlation : Compare IC₅₀ values against substituent Hammett constants (σ) or hydrophobicity (log P) .

- Case Study : In sulfamoyl derivatives, electron-withdrawing groups enhance antimicrobial activity by improving membrane penetration .

Q. How can contradictions in biological activity data be resolved?

- Strategies :

- Assay Standardization : Use consistent protocols (e.g., CLSI guidelines for MIC determination) .

- Control Compounds : Include reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

- Statistical Analysis : Multivariate regression to account for variables like solubility or assay sensitivity .

Q. What computational tools aid in predicting hydrogen-bonding patterns and supramolecular assembly?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.